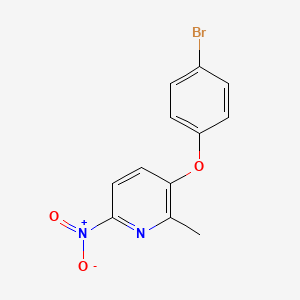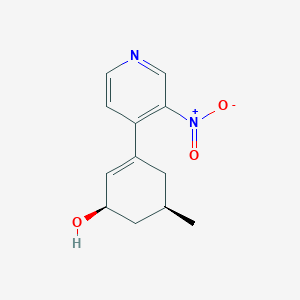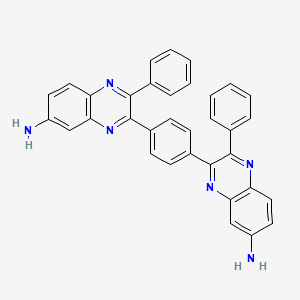
3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,4-phenylenediamine with 2-phenylquinoxaline-6-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors are of particular interest for developing new treatments for various diseases.
Industry: In materials science, it is used in the development of advanced materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) can be compared with other similar compounds, such as:
1,4-Di(cyanoacetyl)benzene: This compound has a similar phenylene core but different functional groups, leading to distinct chemical properties and applications.
1,4-Phenylene-bis(di-p-tolylmethanol): Another compound with a phenylene core, but with different substituents, resulting in different inclusion properties and host-guest chemistry.
The uniqueness of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it versatile for various scientific and industrial applications.
Propiedades
Número CAS |
64946-05-0 |
|---|---|
Fórmula molecular |
C34H24N6 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
3-[4-(7-amino-3-phenylquinoxalin-2-yl)phenyl]-2-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C34H24N6/c35-25-15-17-27-29(19-25)39-33(31(37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)34-32(22-9-5-2-6-10-22)38-28-18-16-26(36)20-30(28)40-34/h1-20H,35-36H2 |
Clave InChI |
DTXVQJSQJFZAFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=C(C=C4)C5=NC6=C(C=CC(=C6)N)N=C5C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




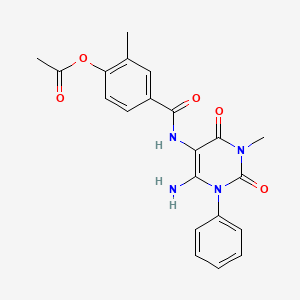
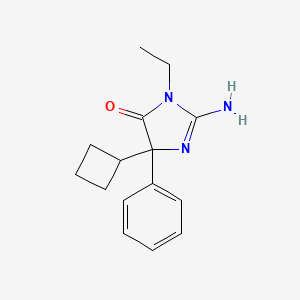
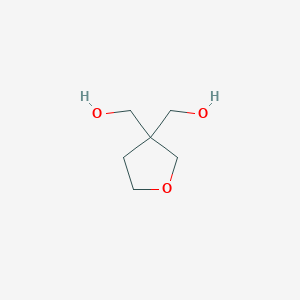

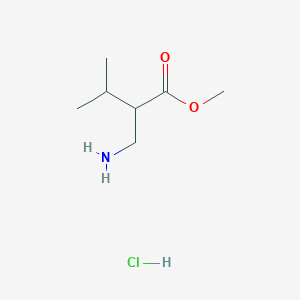
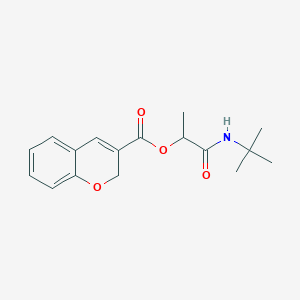
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
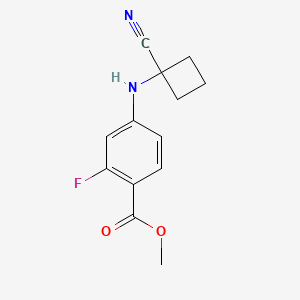
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
